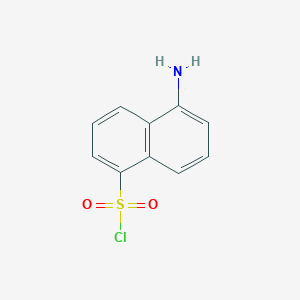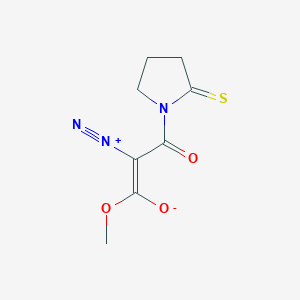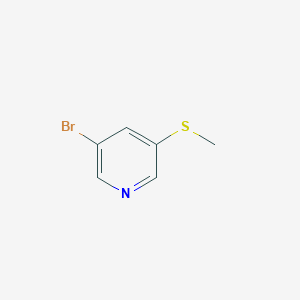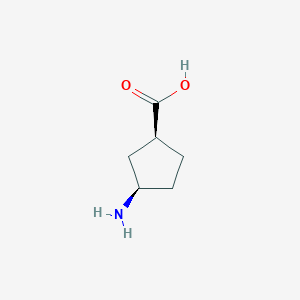
(1S,3R)-3-Aminocyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-Aminocyclopentane carboxylic acid is a chiral amino acid derivative with the molecular formula C6H11NO2 It is known for its unique structural configuration, which includes a cyclopentane ring with an amino group and a carboxylic acid group attached at specific positions
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-Aminocyclopentancarbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein in der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen Rolle bei der Enzyminhibition und Proteininteraktionen.
Medizin: Untersucht auf seine möglichen therapeutischen Anwendungen, unter anderem als Vorläufer für die Entwicklung von Medikamenten.
Industrie: Wird in der Produktion von Feinchemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (1S,3R)-3-Aminocyclopentancarbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann je nach Kontext ihrer Verwendung als Inhibitor oder Aktivator wirken. Die beteiligten Wege umfassen oft die Bindung an aktive Zentren oder die Veränderung der Konformation von Zielproteinen, wodurch deren Aktivität moduliert wird .
Ähnliche Verbindungen:
- (1S,3R)-3-{[(Benzyloxy)carbonyl]amino}cyclopentan-1-carbonsäure
- (1S,2R)-Fmoc-2-Amino-1-cyclopentancarbonsäure
- 4-Aminocyclohexancarbonsäure
Vergleich: (1S,3R)-3-Aminocyclopentancarbonsäure ist aufgrund seiner spezifischen Stereochemie einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitäts- und Interaktionsprofile aufweisen, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statement “H302” which means it is harmful if swallowed . The precautionary statements include “P264 - P270 - P301 + P312 - P501” which advise washing thoroughly after handling, not eating, drinking or smoking when using this product, and calling a POISON CENTER or doctor if the user feels unwell .
Wirkmechanismus
The mechanism of action of (1S,3R)-3-Aminocyclopentane carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Similar Compounds:
- (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- (1S,2R)-Fmoc-2-amino-1-cyclopentanecarboxylic acid
- 4-Aminocyclohexanecarboxylic acid
Comparison: (1S,3R)-3-Aminocyclopentane carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Biochemische Analyse
Biochemical Properties
(1S,3R)-3-Aminocyclopentanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of synaptic transmission. It interacts with metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability . The compound’s interaction with mGluRs can lead to the activation of intracellular second messenger cascades, influencing various cellular processes. Additionally, this compound has been shown to interact with potassium channels, affecting membrane conductance and neuronal excitability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In neuronal cells, it modulates synaptic transmission by reducing the frequency of excitatory postsynaptic currents and increasing neuronal excitability . This modulation is mediated through presynaptic mGluRs, which affect the release of neurotransmitters. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating mGluRs and downstream signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with mGluRs. The activation of these receptors leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity . This cascade of events influences various cellular processes, including gene expression and enzyme activity. Additionally, this compound can inhibit potassium channels, leading to changes in membrane potential and neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to sustained activation of mGluRs and prolonged changes in synaptic transmission and neuronal excitability . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate synaptic transmission and neuronal excitability without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including excitotoxicity and neuronal damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes such as glutamate decarboxylase and glutamine synthetase, influencing the levels of neurotransmitters like glutamate and gamma-aminobutyric acid (GABA) . These interactions can affect metabolic flux and the overall balance of neurotransmitter levels in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via amino acid transporters, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the synaptic terminals and the cytoplasm . This localization is influenced by targeting signals and post-translational modifications that direct this compound to its functional sites . The subcellular distribution of the compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von (1S,3R)-3-Aminocyclopentancarbonsäure kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Verwendung von Di-tert-Butyl-dicarbonat und (1S,3R)-3-Aminocyclopentancarbonsäure als Ausgangsmaterialien . Die Reaktion erfordert in der Regel spezifische Bedingungen, wie z. B. kontrollierte Temperatur und pH-Wert, um sicherzustellen, dass die gewünschte Stereochemie erhalten bleibt.
Industrielle Produktionsverfahren: Die industrielle Produktion von (1S,3R)-3-Aminocyclopentancarbonsäure erfolgt häufig im großen Maßstab unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um sicherzustellen, dass das Produkt die erforderlichen Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (1S,3R)-3-Aminocyclopentancarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Die Carboxylgruppe kann reduziert werden, um Alkoholderivate zu bilden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, um Amide oder andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Säurechloride oder Anhydride in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung von Oxoderivaten.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung von Amiden oder anderen substituierten Derivaten.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic acid can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of a chiral intermediate, which is then converted into the final product through a series of chemical reactions.", "Starting Materials": ["Cyclopentanone", "Ethyl acetoacetate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethanol"], "Reaction": ["Step 1: Synthesis of chiral intermediate", "a. Cyclopentanone is condensed with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-cyclopenten-1-one-4-carboxylate.", "b. Methylamine is added to the reaction mixture, followed by reduction with sodium borohydride to form (1S,3R)-3-amino-2-cyclopenten-1-one-4-carboxylate.", "Step 2: Conversion to final product", "a. The chiral intermediate is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "b. The salt is then neutralized with sodium hydroxide and extracted with diethyl ether.", "c. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (1S,3R)-3-Aminocyclopentanecarboxylic acid as a white solid.", "d. The final product can be purified by recrystallization from methanol or ethanol."] } | |
| 71830-07-4 | |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(1S,3R)-3-azaniumylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 |
InChI-Schlüssel |
MLLSSTJTARJLHK-CRCLSJGQSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H]1C(=O)[O-])[NH3+] |
SMILES |
C1CC(CC1C(=O)O)N |
Kanonische SMILES |
C1CC(CC1C(=O)[O-])[NH3+] |
Synonyme |
(1S,3R)-3-amino-cyclopentanecarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


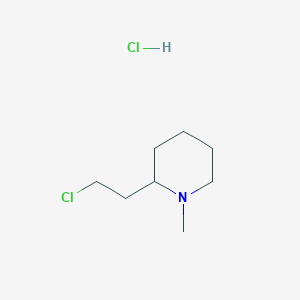
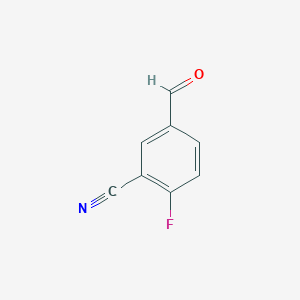
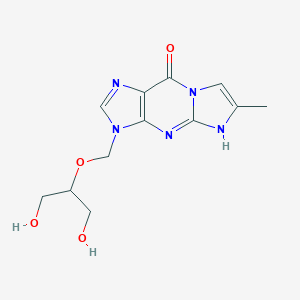
![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)
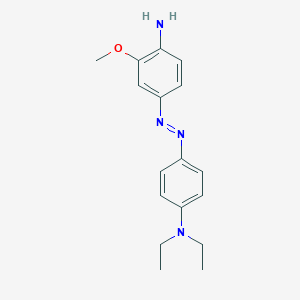
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
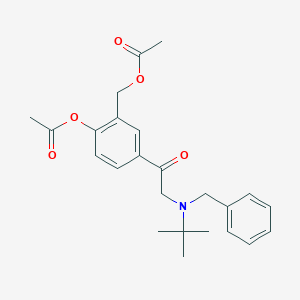
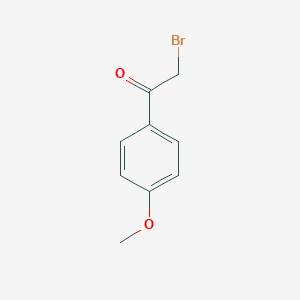
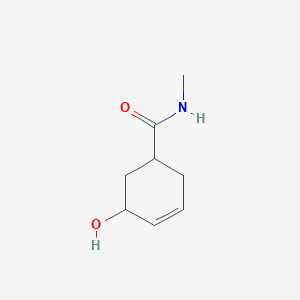
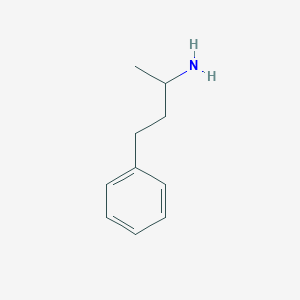
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
